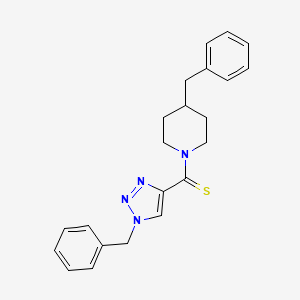![molecular formula C18H22N4O6S B14941461 ethyl 4-{[(2Z)-5-(2-methoxy-2-oxoethyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]amino}-1-(2-oxopropyl)-1H-imidazole-5-carboxylate](/img/structure/B14941461.png)
ethyl 4-{[(2Z)-5-(2-methoxy-2-oxoethyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]amino}-1-(2-oxopropyl)-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazolidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, allyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mécanisme D'action
The mechanism of action of ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE include other imidazole and thiazolidine derivatives, such as:
- ETHYL 4-{[3-ALLYL-5-(2-HYDROXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE
- ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-HYDROXYPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-{[3-ALLYL-5-(2-METHOXY-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}-1-(2-OXOPROPYL)-1H-IMIDAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H22N4O6S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
ethyl 5-[(Z)-[5-(2-methoxy-2-oxoethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]-3-(2-oxopropyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C18H22N4O6S/c1-5-7-22-16(25)12(8-13(24)27-4)29-18(22)20-15-14(17(26)28-6-2)21(10-19-15)9-11(3)23/h5,10,12H,1,6-9H2,2-4H3/b20-18- |
Clé InChI |
GWQUKQRMHJFNBS-ZZEZOPTASA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=CN1CC(=O)C)/N=C\2/N(C(=O)C(S2)CC(=O)OC)CC=C |
SMILES canonique |
CCOC(=O)C1=C(N=CN1CC(=O)C)N=C2N(C(=O)C(S2)CC(=O)OC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14941390.png)
![9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B14941393.png)
![7-hydroxy-4-(4-methoxyphenyl)-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14941402.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941410.png)

![5,5-dimethyl-N,N-dipropyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B14941420.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941424.png)

![3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941443.png)
![Ethyl 4-hydroxy-5-[3-{[2-(4-hydroxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941447.png)

![4-(1,3-benzodioxol-5-yl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14941464.png)
